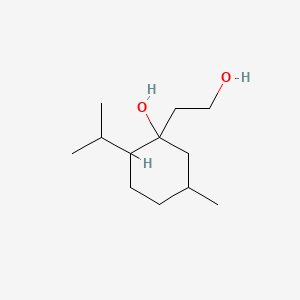
Acridine, 3,6-diamino-4,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 3,6-diamino-4,5-diiodo- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties .
Métodos De Preparación
The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acridine, 3,6-diamino-4,5-diiodo- has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of acridine, 3,6-diamino-4,5-diiodo- involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to replication errors, mutations, and ultimately cell death. Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and promoting apoptosis in cancer cells .
Comparación Con Compuestos Similares
Acridine, 3,6-diamino-4,5-diiodo- can be compared with other acridine derivatives such as:
Proflavine: Another aminoacridine derivative with similar antibacterial properties.
Quinacrine: Known for its antimalarial activity and used in the treatment of protozoal infections. The uniqueness of acridine, 3,6-diamino-4,5-diiodo- lies in the presence of iodine atoms, which enhance its biological activity and solubility, making it a promising candidate for various therapeutic applications.
Propiedades
Número CAS |
74165-93-8 |
|---|---|
Fórmula molecular |
C13H9I2N3 |
Peso molecular |
461.04 g/mol |
Nombre IUPAC |
4,5-diiodoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2 |
Clave InChI |
JHPTVQUTYGIIIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


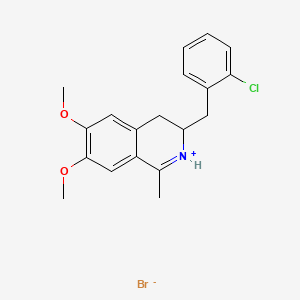
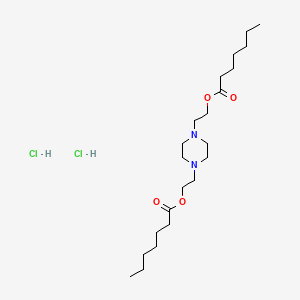
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
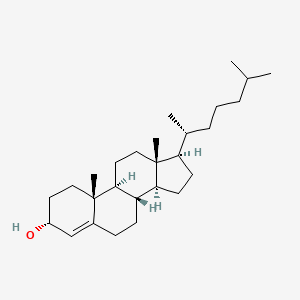
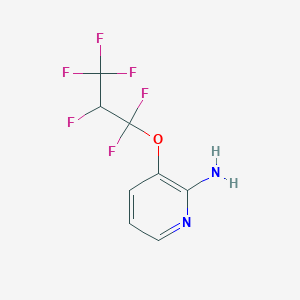
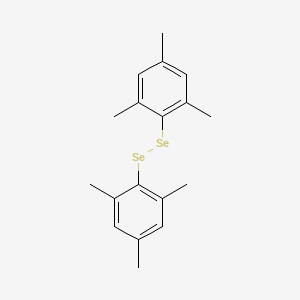
![Glycerol,[2-3h]](/img/structure/B13754889.png)
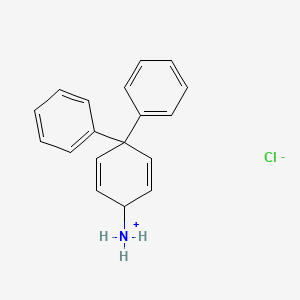

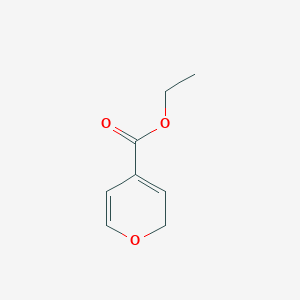
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
